(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine
Overview
Description
“(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine” is a chemical compound with the CAS Number: 1179626-86-8 . It has a molecular weight of 210.28 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name of the compound is N1- (2,4-dimethoxybenzyl)-1,2-ethanediamine . The InChI code is 1S/C11H18N2O2/c1-14-10-4-3-9 (8-13-6-5-12)11 (7-10)15-2/h3-4,7,13H,5-6,8,12H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s important to note that similar compounds with methacrylate groups are highly reactive and can undergo both free radical polymerization and other polymerization reactions .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 210.28 . The compound is stored at a temperature of 4°C .Scientific Research Applications
Environmental Remediation
Advanced Oxidation Processes (AOPs) have been identified as effective methods for the degradation of nitrogen-containing hazardous compounds, including various aromatic and aliphatic amines. These compounds, used extensively in industries such as textiles and agriculture, pose environmental risks due to their resistance to conventional degradation. AOPs, including ozone and Fenton processes, have shown high reactivity towards these compounds, offering potential for efficient removal from water sources (Bhat & Gogate, 2021).
Food Safety and Analysis
The presence of heterocyclic aromatic amines (HAAs), such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), in cooked meats has been linked to cancer risks. Studies have focused on the detection and quantification of HAAs and their metabolites in foodstuffs and biological matrices, highlighting the carcinogenic potential of these compounds and the need for analytical methods to assess exposure (Teunissen et al., 2010).
Chemical Synthesis and Applications
Amine-functionalized metal-organic frameworks (MOFs) demonstrate significant potential in CO2 capture due to the strong interaction between CO2 and amino functionalities. Such frameworks can offer high CO2 sorption capacities, showcasing the utility of nitrogen-containing compounds in addressing environmental challenges (Lin, Kong, & Chen, 2016).
Biogenic amines, including those derived from (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine, play crucial roles in food intoxication and spoilage, particularly in fish products. Understanding their formation and mitigation is vital for food safety and quality assurance (Bulushi, Poole, Deeth, & Dykes, 2009).
The synthesis and application of Mannich bases, which are beta-amino ketone carrying compounds, have seen great interest due to their simplicity, versatility, and wide range of biological and industrial applications. These compounds serve as key intermediates in the synthesis of pharmaceuticals, natural products, and polymers (Raju, Settu, Thiyagarajan, & Rama, 2023).
properties
IUPAC Name |
N'-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-14-10-4-3-9(8-13-6-5-12)11(7-10)15-2/h3-4,7,13H,5-6,8,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZCZXQCKGZBRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCN)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.